molecular formula C12H15N5O4S B2402000 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide CAS No. 2034353-38-1

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

Cat. No.: B2402000
CAS No.: 2034353-38-1
M. Wt: 325.34
InChI Key: ZSLAXDBIHLGCDM-UHFFFAOYSA-N
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Description

N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a high-value chemical scaffold designed for pharmaceutical and life sciences research. This molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged structure in medicinal chemistry known for its versatile biological activity and its role as a kinase inhibitor scaffold . The 6-methoxy group on the pyridazine ring and the tetrahydrothiophene-3-carboxamide 1,1-dioxide side chain attached via a methylene linker make this compound a sophisticated building block for constructing targeted libraries. Compounds within this structural class are frequently investigated in drug discovery programs for their potential to modulate various disease pathways . Researchers utilize this specific chemotype in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in synthesizing more complex bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,1-dioxothiolane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O4S/c1-21-11-3-2-9-14-15-10(17(9)16-11)6-13-12(18)8-4-5-22(19,20)7-8/h2-3,8H,4-7H2,1H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLAXDBIHLGCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3CCS(=O)(=O)C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves multiple steps. One common route includes the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require specific temperatures and solvents to ensure the proper formation of the triazolo[4,3-b]pyridazine ring system.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups that can enhance biological activity .

Scientific Research Applications

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide involves its interaction with specific molecular targets, such as the c-Met and Pim-1 enzymes. By binding to the ATP-binding sites of these enzymes, the compound inhibits their activity, leading to the suppression of cancer cell proliferation and induction of apoptosis . This mechanism involves the modulation of signaling pathways like PI3K/AKT/mTOR, which are crucial for cell survival and growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

a) Triazolo-Pyridazine vs. Triazole-Phenyl Systems

The compound N-(3-methoxyphenyl)-4-((aryl-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine-2-carboxamide 1,1-dioxide () shares a triazole-carboxamide-sulfone motif but replaces the triazolo-pyridazine core with a simpler phenyl-triazole system. Key differences include:

  • Heterocyclic Core : The triazolo-pyridazine in the target compound may enhance π-π stacking interactions in biological targets compared to the phenyl group in ’s analog .
  • Methoxy Position : The methoxy group on the pyridazine ring (position 6) could alter electronic effects and steric hindrance relative to the 3-methoxy substitution on the phenyl ring in .
b) Tetrahydrothiophene Sulfone Derivatives

Shklyarenko’s 3,4-dibromotetrahydro-λ⁶-thiophene 1,1-dioxide (, [17]) highlights the reactivity of the sulfone-bearing tetrahydrothiophene ring. Unlike the brominated derivative, the target compound’s carboxamide group introduces hydrogen-bonding capability, which may improve solubility and target binding .

a) Antiproliferative Activity ()

The thiomorpholine analog in demonstrated antiproliferative activity, suggesting that the target compound’s triazolo-pyridazine core and tetrahydrothiophene-carboxamide side chain could similarly interact with cellular targets (e.g., kinases or DNA). However, the pyridazine ring’s electron-deficient nature might modulate binding affinity differently than the phenyl group .

Stability and Reactivity

  • Sulfone Stability : The 1,1-dioxide group in both the target compound and ’s analog is expected to confer high oxidative stability under physiological conditions.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Sulfone Position Biological Activity Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-methoxy, tetrahydrothiophene-3-carboxamide 1,1-dioxide Not reported
Analog 1,2,3-Triazole-phenyl 3-methoxyphenyl, thiomorpholine-2-carboxamide 1,1-dioxide Antiproliferative
Shklyarenko’s Derivative Tetrahydrothiophene 3,4-dibromo 1,1-dioxide Synthetic intermediate

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological systems, and related studies.

Chemical Structure and Properties

The compound features a unique combination of a methoxy-substituted triazolo-pyridazine core and a tetrahydrothiophene moiety. This structural diversity is believed to enhance its pharmacological properties.

Molecular Formula

  • Molecular Formula : C14H16N6O3S
  • Molecular Weight : 336.38 g/mol

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. The mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : Similar compounds have shown inhibitory activity against kinases such as c-Met. For instance, derivatives with triazolo-pyridazine structures were evaluated for their inhibitory effects on c-Met kinase with promising results indicating potential anti-cancer properties .
  • Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that related compounds exhibit moderate to significant cytotoxicity against various cancer cell lines (e.g., A549, MCF-7, HeLa). For example, one derivative showed IC50 values of 1.06 ± 0.16 μM against A549 cells .

Biological Activity Overview

The biological activities associated with this compound can be summarized in the following table:

Activity Description
Anticancer Activity Exhibits cytotoxicity against multiple cancer cell lines (A549, MCF-7, HeLa).
Kinase Inhibition Potential inhibitor of c-Met kinase; critical in cancer signaling pathways.
Antimicrobial Potential Related compounds show antimicrobial properties; further studies needed.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives on human cancer cell lines using the MTT assay. The results indicated that this compound could induce apoptosis in cancer cells and inhibit cell proliferation effectively.

Case Study 2: Kinase Inhibition

Another research effort focused on the synthesis and evaluation of triazolo-pyridazine derivatives for their inhibitory activity against c-Met kinase. Compounds were tested against three cancer cell lines with results showing significant inhibition rates comparable to established inhibitors like Foretinib .

Q & A

Basic: What are the key considerations for synthesizing N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide?

Answer:
Synthesis requires multi-step reactions with precise control of:

  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF, dichloromethane) for coupling reactions involving the triazolo-pyridazine core and tetrahydrothiophene-3-carboxamide .
  • Temperature : Maintain 60–80°C during nucleophilic substitution steps to optimize yields .
  • Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation between the triazolo-pyridazine methyl group and tetrahydrothiophene .
    Validation : Monitor reactions via TLC (Rf ~0.5–0.6 in ethyl acetate/hexane) and confirm intermediates via LC-MS .

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Answer:
Characterization involves:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm), triazolo-pyridazine protons (δ 7.5–8.5 ppm), and tetrahydrothiophene sulfone protons (δ 3.0–3.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and sulfone (δ 55–60 ppm) groups .
  • IR Spectroscopy : Detect sulfone (1150–1300 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches .
  • HPLC : Ensure purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Answer:

  • Modifications :
    • Vary the methoxy group (6-position) to assess electronic effects on receptor binding .
    • Replace tetrahydrothiophene sulfone with other sulfonamide derivatives to probe steric tolerance .
  • Assays :
    • Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .
    • Use molecular docking to predict binding affinities with homology-modeled receptors .
      Key Data : Prior analogs with 3,4-dimethoxyphenyl substitutions showed 10–50 nM activity against kinases .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and cell-based assays?

Answer:

  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to mitigate aggregation in cell assays .
  • Metabolic Stability Testing : Perform microsomal assays to identify rapid degradation (e.g., CYP450-mediated) .
  • Off-Target Screening : Employ proteome-wide affinity chromatography to detect non-specific binding .
    Example : A related triazolo-pyridazine analog showed 80% inhibition in vitro but <20% in cells due to poor membrane permeability .

Basic: What are the compound’s predicted physicochemical properties, and how do they impact experimental design?

Answer:

  • LogP : Estimated ~2.5 (moderate lipophilicity) via computational tools, suggesting balanced solubility/permeability .
  • pKa : Amide proton pKa ~10.5, requiring buffered solutions (pH 7.4) for stability in biological assays .
  • Solubility : ~50 µM in aqueous buffers; use sonication or surfactants for higher concentrations .

Advanced: How can computational methods accelerate reaction optimization for this compound?

Answer:

  • Quantum Chemistry : Simulate transition states to identify rate-limiting steps (e.g., sulfone formation) .
  • Machine Learning : Train models on existing triazolo-pyridazine reaction data to predict optimal catalysts/solvents .
  • Retrosynthesis Tools : Use platforms like ASKCOS to propose alternative routes for low-yield steps .
    Case Study : ICReDD reduced reaction optimization time by 70% for a similar sulfonamide derivative .

Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Answer:

  • Rodent Models :
    • PK Studies : Measure plasma half-life (t₁/₂) and bioavailability via oral/intravenous administration .
    • Toxicity : Monitor liver enzymes (ALT/AST) and renal function after 14-day repeated dosing .
  • Tissue Distribution : Use radiolabeled compound (³H or ¹⁴C) to quantify accumulation in target organs .

Basic: What are the common degradation pathways, and how can stability be improved?

Answer:

  • Hydrolysis : Amide bonds degrade in acidic/alkaline conditions; store at pH 6–8 .
  • Oxidation : Sulfone groups are stable, but tetrahydrothiophene may oxidize further; add antioxidants (e.g., BHT) .
  • Photodegradation : Protect from UV light; use amber vials for storage .

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